molecular formula C20H16F3NO B3171099 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946663-31-6

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171099
CAS No.: 946663-31-6
M. Wt: 343.3 g/mol
InChI Key: JHGZXAKJCKJMSU-UHFFFAOYSA-N
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Description

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylphenol: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

    Introduction of Trifluoromethyl Group: The benzylphenol is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

    Amination: The final step involves the reaction of the trifluoromethylated benzylphenol with aniline in the presence of a catalyst, such as palladium on carbon, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzylphenoxy or aniline moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.

Comparison with Similar Compounds

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at a different position, which can affect its reactivity and biological activity.

    4-(4-Benzylphenoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(4-Phenoxy)-2-(trifluoromethyl)aniline: Similar structure but without the benzyl group, which can influence its interactions with molecular targets.

The uniqueness of this compound lies in the combination of the benzylphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-benzylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)18-13-17(10-11-19(18)24)25-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZXAKJCKJMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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